molecular formula C3H4N2S2 B1608562 5-Aminothiazole-2-thiol CAS No. 6294-51-5

5-Aminothiazole-2-thiol

Cat. No.: B1608562
CAS No.: 6294-51-5
M. Wt: 132.21 g/mol
InChI Key: RYFCSYHXNOKHCK-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-thiol (CAS 6294-51-5) is a high-value heterocyclic compound with the molecular formula C3H4N2S2 and a molecular weight of 132.21 g/mol. This compound serves as a versatile "privileged scaffold" in medicinal chemistry and heterocyclic compound research, renowned for its role in designing novel molecules with diverse pharmacological activities. Its significant research value stems from the ability to introduce various substituents at different positions on the thiazole ring, enabling the creation of a vast library of derivatives with tailored properties. The exocyclic amino group is readily available for condensation reactions, such as in the formation of Schiff bases, while the thione group offers a site for nucleophilic reactions and metal coordination. Researchers actively exploit this reactivity to develop new compounds with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects. Beyond medicinal chemistry, this compound is a key starting material in materials science. Its unique electronic and coordination properties, facilitated by the thiazole nitrogen and exocyclic sulfur atoms, make it an attractive building block for synthesizing metal complexes with applications in sensing and catalysis, as well as for developing polymers like poly(2-aminothiazole) that show high affinity for selective removal of heavy metal ions, such as mercury(II), from aqueous solutions in environmental remediation. The compound should be stored in a dark place under an inert atmosphere at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSYHXNOKHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403316
Record name 5-Amino-thiazole-2-thiol
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Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-51-5
Record name 6294-51-5
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Record name 5-Amino-thiazole-2-thiol
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Synthetic Methodologies and Strategies for 5 Aminothiazole 2 Thiol and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the thiazole (B1198619) ring form the bedrock of approaches to 5-aminothiazole-2-thiol. These routes, developed over decades of chemical research, remain relevant in both laboratory and industrial settings.

Cyclization of Thiourea (B124793) with α-Halocarbonyl Compounds

A cornerstone of thiazole synthesis, the Hantzsch thiazole synthesis, involves the cyclization reaction between an alpha-halocarbonyl compound and a thiourea derivative. wikipedia.orgwikipedia.org This method is widely utilized for the preparation of 2-aminothiazoles. For the specific synthesis of this compound, a variation of this classical route is employed.

The reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles generally proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the 2-aminothiazole (B372263) ring. rsc.org

In the context of synthesizing derivatives, for instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (B145695) leads to the formation of a 2-amino-5-methylthiazole (B129938) derivative. nih.gov The general conditions for these reactions often involve refluxing the reactants in a suitable solvent, such as ethanol. nih.gov

Reactant 1Reactant 2SolventConditionProduct Type
Thioureaα-HaloketoneEthanolReflux2-Aminothiazole
ThioureaEthyl 4-bromo-3-oxopentanoateEthanolMicrowave2-Amino-5-methylthiazole derivative

For industrial-scale production, the efficiency and safety of synthetic processes are paramount. Adaptations to the classical Hantzsch synthesis often focus on improving yields, reducing reaction times, and utilizing less hazardous materials. The use of microwave irradiation, for example, has been shown to accelerate the reaction between propargyl bromides and thioureas, leading to high yields of 2-aminothiazoles in a matter of minutes. organic-chemistry.org

Optimization parameters that are typically considered include:

Catalyst: While many reactions proceed without a catalyst, the use of catalysts can enhance reaction rates and yields.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Ethanol is a common choice. nih.gov

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of products.

Cook–Heilbron Thiazole Synthesis

First discovered in 1947, the Cook–Heilbron thiazole synthesis is a significant method for producing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgresearchgate.net A key advantage of this method is that it proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org

When carbon disulfide is used as a reactant with an α-aminonitrile, the resulting product is a 5-amino-2-mercaptothiazole, which is a tautomer of this compound. wikipedia.org The mechanism begins with the nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the aromatic 5-aminothiazole ring. wikipedia.org

α-Amino CompoundReagentProduct
α-AminonitrileCarbon Disulfide5-Amino-2-mercaptothiazole
AminocyanoacetateDithioacid5-Aminothiazole derivative

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has seen the development of more efficient and versatile methods for constructing heterocyclic rings, including the this compound scaffold. These modern approaches often prioritize atom economy, step economy, and the generation of molecular diversity.

One-Pot Multicomponent Cascade Cyclization Reactions

One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes the need for purification of intermediates, thereby saving time and resources. ijcce.ac.ir

The synthesis of thiazole derivatives has benefited from the development of MCRs. For instance, a novel one-pot aqueous reaction for the synthesis of 2-iminothiazolines and 2-aminothiazoles has been developed using isocyanides, amines, sulfur, and 2'-bromoacetophenones. researchgate.net Another example involves a one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov

A notable one-pot synthesis of 2-aminothiazoles utilizes a multifunctional ionic liquid nanocatalyst. This method involves the reaction of an acetophenone (B1666503) derivative and thiourea in the presence of trichloroisocyanuric acid (TCCA) as a green halogen source. rsc.org The reaction proceeds efficiently under optimized conditions, offering high yields and the advantage of a recyclable catalyst. rsc.org

Starting MaterialsCatalyst/ReagentKey FeaturesProduct Type
Isocyanides, amines, sulfur, 2'-bromoacetophenonesNoneAqueous conditions, step- and atom-economy2-Iminothiazolines and 2-aminothiazoles
Acetophenone, thioureaTrichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe3O4Green halogen source, recyclable nanocatalyst, high efficiency2-Aminothiazoles
2-(2-benzylidene hydrazinyl)-4-methylthiazole, various reagentsNoneThree-component reaction5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives
Utilizing Enaminones, Cyanamide, and Elemental Sulfur

A highly effective and atom-economical approach for the synthesis of 2-amino-5-acylthiazole derivatives involves a one-pot, three-component cascade cyclization reaction. This method utilizes readily available starting materials: enaminones, cyanamide, and elemental sulfur. nih.govfigshare.com The reaction is typically promoted by a tertiary amine and proceeds with good tolerance for various functional groups, affording the desired products in moderate to excellent yields. nih.govfigshare.com

This strategy is valued for its operational simplicity and for providing an effective pathway to potentially bioactive 2-amino-5-acylthiazole derivatives from simple precursors. figshare.com The process involves the formation of new C-S and C-N bonds, constructing the thiazole ring in a single step. organic-chemistry.org Up to 28 different compounds bearing diverse structural variations have been successfully synthesized using this methodology. nih.govfigshare.com

Table 1: Examples of 2-Amino-5-acylthiazoles Synthesized via Three-Component Cascade Cyclization

Enaminone ReactantCyanamideSulfur SourceProductYield (%)Reference
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneYesElemental Sulfur2-amino-5-benzoyl-4-phenylthiazole85% nih.gov
(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-oneYesElemental Sulfur5-(4-chlorobenzoyl)-4-(4-chlorophenyl)thiazol-2-amine92% nih.gov
(E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-oneYesElemental Sulfur5-(4-methylbenzoyl)-4-(p-tolyl)thiazol-2-amine88% nih.gov
Oxidative Coupling of Ketones and Thiourea (e.g., Iodine/DMSO-Catalyzed)

A prominent method for synthesizing 2-aminothiazoles is the direct oxidative coupling of ketones and thiourea, which serves as a modern, catalyzed version of the classical Hantzsch synthesis. bohrium.com This approach avoids the need to pre-synthesize and handle α-haloketones by generating the halogenated intermediate in situ. bohrium.com A common catalytic system for this transformation is molecular iodine (I₂) with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant. bohrium.comresearchgate.net

The proposed reaction pathway involves the initial iodine-catalyzed conversion of the ketone (e.g., acetophenone) into an α-iodoketone intermediate. bohrium.com This intermediate then undergoes the classical Hantzsch condensation with thiourea to form the 2-aminothiazole ring. bohrium.comresearchgate.net The DMSO plays a crucial role in completing the catalytic cycle by oxidizing the hydrogen iodide (HI) formed during the reaction back to molecular iodine. bohrium.com This one-pot procedure is convenient and effective for a range of substituted acetophenones and other ketones, providing the corresponding thiazoles in moderate to good yields. bohrium.comnih.govmdpi.com

Table 2: Iodine/DMSO-Catalyzed Synthesis of 2-Aminothiazoles

KetoneThio-SourceCatalyst/OxidantProductYield (%)Reference
AcetophenoneThioureaI₂ / DMSO4-phenylthiazol-2-amine79% researchgate.net
4'-ChloroacetophenoneThioureaI₂ / DMSO4-(4-chlorophenyl)thiazol-2-amine75% researchgate.net
2-HeptanoneThioureaI₂ / DMSO4-pentylthiazol-2-amine- nih.gov
AcetoneThioureaI₂ / DMSO4-methylthiazol-2-amine- nih.gov
Visible-Light-Promoted Approaches from Active Methylene (B1212753) Ketones and Thioureas

In recent years, visible-light photocatalysis has emerged as a powerful tool for green and sustainable chemical synthesis. thieme-connect.com This approach has been successfully applied to the construction of 2-aminothiazole skeletons from active methylene ketones and various thioureas. organic-chemistry.orgthieme-connect.de These reactions are typically conducted at room temperature under an air atmosphere, using a metal-free organic dye, such as Eosin Y, as the photocatalyst. organic-chemistry.org

This method offers significant advantages, including mild reaction conditions, operational simplicity, and high product yields (up to 96%). organic-chemistry.org It proceeds via a C(sp³)–H bond functionalization pathway, avoiding the need for prefunctionalized substrates or harsh chemical oxidants. organic-chemistry.org The proposed mechanism involves the photoexcitation of the catalyst, which then initiates a single-electron transfer from the ketone to generate radical intermediates. These radicals undergo C–S bond formation with thiourea, followed by cyclization and dehydration to yield the final 2-aminothiazole product. organic-chemistry.org A similar strategy has been developed for the reaction of enaminones with thioureas, using Ru(bpy)₃Cl₂ as the photocatalyst. organic-chemistry.org

Polymer-Supported Synthesis Methodologies

Polymer-supported or solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase chemistry for creating libraries of aminothiazole derivatives. rsc.orgrsc.org These methodologies have gained attention due to numerous advantages, including simplified execution and work-up procedures, increased product yields, greater selectivity, and the ability to recover and reuse catalysts. rsc.orgrsc.org

In a typical solid-phase approach, a substrate is anchored to a polymer resin. rsc.org For instance, an α-bromoketone can be bound to the resin and then treated with a solution of thiourea to form the resin-bound 2-aminothiazole. rsc.org This immobilized intermediate can then be further derivatized, for example, by acylation at the amino group. The final product is subsequently cleaved from the resin support using an acid like trifluoroacetic acid (TFA). rsc.org This technique facilitates the purification process, as excess reagents and by-products can be simply washed away from the resin-bound product. This approach has been successfully used to prepare substituted 2-aminothiazoles, aminothiazoyloxamates, and aminothiazoylamides. nih.gov

Halogen-Free Synthesis Protocols

The development of halogen-free synthesis protocols is a key goal in green chemistry, aiming to reduce the use of hazardous and toxic reagents. rsc.org Several of the modern methods for synthesizing this compound derivatives align with this principle.

One of the primary examples is the three-component reaction involving enaminones, cyanamide, and elemental sulfur. nih.govfigshare.com This method completely avoids the use of halogenated starting materials or intermediates, relying on elemental sulfur as the sulfur atom source for the thiazole ring. nih.gov

Similarly, visible-light-promoted syntheses from active methylene ketones and thioureas represent a green, halogen-free pathway. organic-chemistry.orgthieme-connect.de These reactions are promoted by light and a photocatalyst under ambient conditions, bypassing the need for halogenating agents that are characteristic of the traditional Hantzsch synthesis and its catalyzed variants. organic-chemistry.org Another approach involves the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives in water at ambient temperature, which proceeds efficiently without a catalyst, offering a greener reaction medium despite the halogenated starting material. researchgate.net

Reactivity and Chemical Transformations of 5 Aminothiazole 2 Thiol

Fundamental Reaction Pathways

The reactivity of 5-Aminothiazole-2-thiol is primarily governed by the independent and cooperative actions of its amino and thiol functionalities. These groups serve as the primary sites for oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions of the Thiol Group

The thiol (-SH) group is susceptible to oxidation, a common reaction pathway for such sulfur-containing compounds. Mild oxidizing agents can induce the formation of a disulfide bond, linking two molecules of the parent thiol. This reaction is a fundamental transformation in thiol chemistry, leading to the creation of a symmetrical disulfide. libretexts.orgyoutube.com

The general transformation is as follows: 2 R-SH + [O] → R-S-S-R + H₂O

In this reaction, two molecules of this compound couple at their sulfur atoms to form 2,2'-dithiobis(5-aminothiazole). This process is often reversible under reducing conditions. The oxidation can be carried out by various reagents, including hydrogen peroxide, iodine, or even exposure to atmospheric oxygen, which can be catalyzed by trace metals. nih.gov

Reduction Reactions Leading to Amines and Other Derivatives

Reduction reactions specifically targeting the thiol or amino groups of this compound are not commonly documented. The amino group is already in its most reduced state. The thiol group can be involved in the reduction of other molecules but is not typically reduced further itself. The thiazole (B1198619) ring is aromatic and generally stable, requiring harsh conditions for hydrogenation, which would likely affect the functional groups as well.

However, disulfide derivatives formed from the oxidation of the thiol group can be readily reduced back to the parent thiol. youtube.com This redox cycle is a hallmark of thiol/disulfide chemistry. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) or phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov

Nucleophilic Substitution Reactions Involving Amino and Thiol Groups

Both the amino and thiol groups of this compound are potent nucleophiles and readily participate in nucleophilic substitution reactions. The sulfur atom of the thiol group (as the thiolate anion) and the nitrogen atom of the amino group can attack electrophilic carbon centers.

S-Alkylation and S-Acylation: The thiol group is easily alkylated by reacting with alkyl halides or acylated with acyl chlorides. These reactions typically proceed under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. This allows for the formation of thioethers and thioesters, respectively.

N-Alkylation and N-Acylation: The 5-amino group behaves like a typical aromatic amine and can be alkylated or acylated. ias.ac.in N-acylation is a common derivatization, often achieved by reacting the amine with an acid chloride or anhydride (B1165640) to form an amide. nih.gov

These reactions are fundamental in modifying the structure and properties of the parent molecule.

Reactions with Electrophilic Reagents

Due to the presence of multiple nucleophilic sites—the exocyclic amino nitrogen, the exocyclic thiol sulfur, and the ring nitrogen—this compound exhibits versatile reactivity towards a wide range of electrophiles. The site of reaction often depends on the nature of the electrophile and the reaction conditions.

The 5-amino group, being an activating, electron-donating group, enhances the electron density of the thiazole ring, particularly at the C4 position. However, the primary reactions with electrophiles typically occur at the more nucleophilic exocyclic functional groups.

ElectrophileReactive SiteProduct Type
Alkyl Halides (R-X)Thiol (S) or Amino (N)Thioether or N-Alkyl Amine
Acyl Halides (RCO-Cl)Amino (N) or Thiol (S)Amide or Thioester
Aldehydes/KetonesAmino (N)Imine (Schiff Base)
Isothiocyanates (R-NCS)Amino (N)Thiourea (B124793) Derivative

The relative reactivity (S vs. N) can often be controlled by adjusting the pH and choice of solvent. For instance, in basic conditions, the thiol is deprotonated to the highly nucleophilic thiolate, favoring S-substitution.

Derivatization Strategies via Functional Group Modifications

The modification of the amino and thiol groups provides a powerful strategy for synthesizing a diverse library of derivatives from this compound.

N-Substitution Reactions (e.g., Amidation, Schiff Base Formation)

The 5-amino group is a primary site for derivatization, behaving as a typical aromatic amine. ias.ac.in This allows for straightforward N-substitution reactions to build more complex molecules.

Amidation: Amides are readily formed by the reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides. nih.gov This reaction is fundamental for creating stable amide linkages. For example, reacting 2-aminothiazole (B372263) derivatives with acyl chlorides is a common strategy in the synthesis of biologically active compounds. mdpi.comsemanticscholar.org

Schiff Base Formation: The condensation of the primary amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. ekb.egnih.gov This reaction is typically catalyzed by acid and involves the elimination of a water molecule. The formation of Schiff bases from aminothiazole precursors is a widely used method for synthesizing ligands for metal complexes and compounds with diverse pharmacological activities. nih.govresearchgate.net The reaction is generally reversible and proceeds by nucleophilic attack of the amino group on the carbonyl carbon.

Reaction TypeReagentFunctional Group Formed
AmidationAcyl Chloride (RCOCl)Amide (-NH-CO-R)
AmidationAcid Anhydride ((RCO)₂O)Amide (-NH-CO-R)
Schiff Base FormationAldehyde (RCHO)Imine (-N=CH-R)
Schiff Base FormationKetone (RCOR')Imine (-N=CR-R')

These N-substitution strategies are crucial for modifying the molecule's properties and are frequently employed in medicinal chemistry to explore structure-activity relationships. nih.gov

S-Alkylation and S-Acylation Reactions

The thiol group at the C-2 position of this compound is a primary site for electrophilic attack, readily undergoing S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.

S-Alkylation:

The sulfur atom in the thiol group is highly nucleophilic, making S-alkylation a facile and common transformation. This reaction is typically achieved by treating the this compound, or its derivatives, with various alkylating agents such as alkyl halides.

Detailed research on related compounds, such as alkyl 5-amino-2-mercaptothiazole-4-carboxylates, has shown that S-alkylation can be performed efficiently. researchgate.net For instance, the reaction with (ethenyl/ethynyl)methyl bromides proceeds under phase-transfer catalyzed conditions, which helps to avoid potential ring-transformation side reactions. researchgate.net This method highlights a regioselective alkylation at the sulfur atom. researchgate.net The general conditions often involve a base to deprotonate the thiol, thereby increasing its nucleophilicity, and an appropriate solvent.

Table 1: Examples of S-Alkylation Reactions on 5-Amino-2-mercaptothiazole Derivatives Data derived from studies on closely related analogues.

Alkylating AgentProduct TypeReaction ConditionsReference
(Ethenyl/ethynyl)methyl bromidesS-allyl/propargyl thioetherPhase-transfer catalysis researchgate.net

S-Acylation:

While S-alkylation is well-documented for this class of compounds, S-acylation of the thiol group is also a feasible transformation, leading to the formation of S-acyl derivatives (thioesters). This reaction typically involves reacting the thiol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to facilitate the reaction. Information on S-acylation is often discussed in the broader context of post-translational modifications of proteins involving cysteine residues, where the reversible formation of a thioester linkage is key. biorxiv.org However, specific examples detailing the S-acylation of this compound itself are less commonly reported in the surveyed literature compared to S-alkylation.

Ring Substitutions and Functionalization at the C-5 Position

The C-5 position of the 2-aminothiazole scaffold is amenable to substitution, which is a key strategy for synthesizing a wide array of derivatives. A common pathway for functionalization at this position involves an initial halogenation step, followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. jocpr.comjocpr.com

Halogenation at the C-5 Position:

The first step towards functionalizing the C-5 position is often the introduction of a halogen atom (typically bromine). The halogenation of 2-aminothiazoles yields 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.comjocpr.com This halogenated intermediate serves as a versatile precursor for subsequent transformations.

Nucleophilic Aromatic Substitution:

The 2-amino-5-halothiazole intermediate can readily undergo nucleophilic substitution reactions, where the halide is displaced by a variety of strong nucleophiles. jocpr.comjocpr.com This method allows for the direct introduction of different functional groups at the C-5 position. For example, reactions with amines (like piperidine (B6355638) or morpholine) or sulfur nucleophiles (like thiourea) have been successfully employed to synthesize 5-amino- and 5-thio-substituted 2-aminothiazoles. jocpr.com These reactions are often carried out in the presence of a base and a suitable solvent, such as DMF or acetonitrile. jocpr.com

Table 2: Nucleophilic Substitution Reactions at the C-5 Position of 2-Amino-4-phenylthiazole Derivatives

NucleophileProductReagents/ConditionsReference
ThioureaBis(2-amino-4-phenylthiazol-5-yl)sulfideBr₂/NaHCO₃/DMF jocpr.com
Piperidine5-(Piperidin-1-yl)-2-amino-4-phenylthiazoleCuBr₂/Amine/CH₃CN jocpr.com
Morpholine (B109124)5-(Morpholin-4-yl)-2-amino-4-phenylthiazoleCuBr₂/Amine/CH₃CN jocpr.com

Palladium-Catalyzed Cross-Coupling Reactions:

A more advanced method for functionalizing the C-5 position involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.govmdpi.com This powerful C-C bond-forming reaction allows for the introduction of various aryl or heteroaryl groups at the C-5 position. The reaction typically involves coupling a 5-bromo-2-aminothiazole derivative with an appropriate boronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base. nih.govmdpi.commdpi.com This approach is highly versatile and has been used to synthesize a range of biologically relevant molecules. nih.govmdpi.com For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved via a Suzuki reaction between an amide of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid. nih.govmdpi.com

Table 3: Suzuki Cross-Coupling Reactions on 5-Bromo-2-aminothiazole Derivatives

Boronic AcidProductCatalyst/BaseReference
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-aminothiazole derivativePalladium catalyst nih.govmdpi.com
Arylboronic acids5-Aryl-2-aminothiazole derivativesPd(PPh₃)₄ / K₃PO₄ mdpi.com

Based on a comprehensive search of available scientific literature, there is insufficient information to generate an article on the coordination chemistry of the specific compound “this compound” according to the detailed outline provided.

While the compound this compound (CAS No. 6294-51-5) is known and has been mentioned in patents as a reagent in organic synthesis, its role and behavior as a ligand in coordination chemistry are not documented in the accessible literature. The available research in this area predominantly focuses on related but distinct compounds, such as derivatives of 2-aminothiazole or the isomeric compound 5-amino-1,3,4-thiadiazole-2-thiol, which fall outside the strict scope of the present request.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified outline for this compound.

Coordination Chemistry and Metal Complexes of 5 Aminothiazole 2 Thiol

Geometry and Structural Elucidation of Coordination Compounds

The geometry of metal complexes containing aminothiazole-derived ligands is primarily determined by the nature of the metal ion, the ligand-to-metal ratio, and the coordination environment. Spectroscopic techniques and magnetic susceptibility measurements are crucial tools for elucidating these structures.

An octahedral geometry is a common coordination arrangement for metal complexes of aminothiazole-based ligands, particularly with divalent and trivalent transition metals. In this geometry, the central metal ion is coordinated to six donor atoms.

In studies of Schiff base ligands derived from 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine, chelation with bivalent metals such as cobalt(II), nickel(II), copper(II), and zinc(II) in a 1:2 metal-to-ligand ratio resulted in complexes with a suggested octahedral geometry. nih.gov This was determined through spectral (UV-Vis, FT-IR, MS) and magnetic results. nih.gov Electronic absorption experiments on these aminothiazole-linked metal chelates further supported the assignment of an octahedral geometry. nih.gov

Similarly, research on transition metal complexes with Schiff base ligands derived from 2-amino-5-methylthiazole (B129938) has shown the formation of octahedral complexes. derpharmachemica.com Analytical data revealed a 1:2 metal-to-ligand ratio, and the ligands were found to coordinate in a bidentate manner. derpharmachemica.com For instance, nickel(II) complexes of aminothiazole Schiff bases have been reported to exhibit magnetic moment values consistent with an octahedral geometry with two unpaired electrons, indicating their paramagnetic nature. nih.gov Zinc(II) complexes, being diamagnetic with no unpaired electrons, also adopt an octahedral geometry. nih.gov

A dinuclear nickel(II) complex with a 5-N-arylaminothiazole derivative demonstrated a distorted octahedral geometry. In this structure, two nickel centers are bridged by two chlorine atoms. drugbank.com

While octahedral geometry is prevalent, square-pyramidal arrangements are also observed, particularly with certain metal ions like oxovanadium(IV). In a square-pyramidal geometry, the central metal ion is coordinated to five donor atoms, with four in the basal plane and one in the axial position.

Studies on a series of aminothiazole-derived Schiff base ligands complexed with various 3d-transition metals confirmed a square-pyramidal geometry for the oxovanadium(IV) complexes. jmchemsci.com This was established through spectral and magnetic data, with the experimental magnetic moments for the oxovanadium complexes indicating the presence of a single unpaired electron, which is characteristic of a square-pyramidal geometry. jmchemsci.com

Enhanced Bioactivity upon Metal Chelation

A significant aspect of the coordination chemistry of aminothiazole derivatives is the notable enhancement of their biological activity upon chelation with metal ions. The resulting metal complexes often exhibit superior antimicrobial and antioxidant properties compared to the free ligands. This enhancement is attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon sharing its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of microbial cell membranes.

Research has consistently shown that metal-based compounds can be potent replacements for traditional organic drugs, often exhibiting higher yields and specificity in their reactions. nih.gov The coordination of metal ions to aminothiazole-derived ligands has been found to significantly improve their toxicological and pharmacological properties. nih.govjmchemsci.com

The antibacterial and antifungal activities of these complexes have been evaluated against a range of pathogens. For example, aminothiazole-linked metal chelates have shown significant activity against Gram-positive (e.g., Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria, as well as fungal species like Aspergillus niger and Aspergillus terreus. nih.govjmchemsci.com In many cases, the bioactivity of the metal chelates is comparable to standard drugs. jmchemsci.com

The following table summarizes the antimicrobial activity of some aminothiazole-derived Schiff base metal complexes, illustrating the enhanced effect upon chelation.

Compound/ComplexBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
Ligand (S¹)Micrococcus luteus-Aspergillus niger-
Ligand (S²)Escherichia coli-Aspergillus terreus-
Co(II) Complex (1)Micrococcus luteus12Aspergillus niger13
Ni(II) Complex (2)Escherichia coli13Aspergillus terreus12
Cu(II) Complex (3)Micrococcus luteus15Aspergillus niger15
Zn(II) Complex (4)Escherichia coli14Aspergillus terreus13
Cu(II) Complex (7)Escherichia coli21Aspergillus niger20
Zn(II) Complex (8)Micrococcus luteus20--
Ni(II) Complex (6)--Aspergillus terreus18

Data derived from studies on aminothiazole Schiff base complexes. nih.gov

This enhanced bioactivity underscores the therapeutic potential of 5-Aminothiazole-2-thiol metal complexes in the development of novel antimicrobial agents.

Biological Activities and Pharmacological Potential of 5 Aminothiazole 2 Thiol and Its Derivatives

Anticancer Activity

Derivatives of the 2-aminothiazole (B372263) structure have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. nih.gov This broad spectrum of activity has established the 2-aminothiazole scaffold as a "privileged structure" in the development of new anticancer drugs. researchgate.net

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

A primary mechanism by which these compounds exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle, followed by the induction of apoptosis, or programmed cell death. nih.gov One derivative, TH-39, was found to induce apoptosis in K562 leukemia cells in a time- and concentration-dependent manner. nih.gov This process was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic pathway, alongside the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, TH-39 was observed to increase the accumulation of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, suggesting that it triggers apoptosis through the ROS-mitochondrial pathway. nih.gov

Targeting Specific Signaling Pathways (e.g., KPNB1, Hec1/Nek2, Chk1)

The anticancer activity of 5-Aminothiazole-2-thiol derivatives is also linked to their ability to target specific proteins and signaling pathways crucial for cancer cell survival and proliferation.

KPNB1 (Importin β1): Importin β1 is a protein that is frequently overexpressed in cancer cells and plays a vital role in cell proliferation. Aminothiazole derivatives have been identified as KPNB1-targeted anticancer agents, demonstrating the potential of KPNB1 inhibition as a novel therapeutic strategy.

Hec1/Nek2: The interaction between Hec1 and Nek2 proteins is critical for proper chromosome segregation during mitosis. A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles were specifically designed and synthesized to act as Hec1/Nek2 inhibitors. nih.gov These compounds disrupt the Hec1/Nek2 interaction, leading to mitotic abnormalities and apoptosis. nih.govnih.gov For example, compound 32 was shown to reduce the level of Hec1 co-immunoprecipitated with Nek2 and cause Nek2 degradation. nih.gov Fluorinated derivatives of this series are considered promising preclinical candidates for targeting this pathway. mdpi.com

Chk1 (Checkpoint Kinase 1): Chk1 is a key mediator in the DNA damage response pathway. Pyridyl aminothiazoles have been developed as potent inhibitors of Chk1, which can sensitize cancer cells to traditional chemotherapy agents.

Efficacy across Diverse Human Cancer Cell Lines

The cytotoxic effects of 2-aminothiazole derivatives have been documented across a broad range of human cancer cell lines. Research has demonstrated their efficacy in inhibiting the growth of cancers originating from various tissues. nih.gov For instance, certain derivatives have shown significant activity against leukemia cell lines such as RPMI-8226 and SR. nih.gov Other studies have highlighted potent effects against lung (H1299), glioma (SHG-44), breast (MCF-7), and hepatocellular carcinoma (HepG2, PC12) cell lines. mdpi.comnih.govresearchgate.net The versatility of this chemical scaffold allows for modifications that can be tailored to target specific cancer types. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound Cancer Cell Line Cell Line Type IC50 (µM)
TH-39 (15) K562 Leukemia -
Compound 27 HeLa Cervical 1.6 ± 0.8
Compound 28 HT29 Colon 0.63
Compound 20 SHG-44 Glioma 4.03
Compound 20 H1299 Lung 4.89
Compound 7e SKRB-3 Breast 0.0012
Compound 7e SW620 Colon 0.0043
Compound 7e A549 Lung 0.044
Compound 7e HepG2 Liver 0.048
Compound 17b MCF-7 Breast 1.86

In Vitro and In Vivo Tumor Growth Inhibition Studies

Extensive in vitro studies have established the antiproliferative activity of these compounds. For example, a series of pyridinyl-2-amine linked benzothiazole-2-thiol derivatives showed potent and broad-spectrum activity against various human cancer cell lines, with compound 7e being particularly effective against SKRB-3 breast cancer and SW620 colon cancer cells, with IC50 values in the nanomolar range. nih.gov

The therapeutic potential of these derivatives has also been validated in preclinical in vivo models. A notable example is compound 32 , a Hec1/Nek2 inhibitor, which demonstrated significant antitumor activity in mice bearing human MDA-MB-231 (breast cancer) xenografts. nih.gov This successful transition from in vitro efficacy to in vivo tumor growth inhibition underscores the potential of these compounds as viable anticancer drug candidates. nih.gov

Structure-Activity Relationships (SAR) Governing Anticancer Potency

Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent 2-aminothiazole-based anticancer agents. Key findings include:

Substituents on the Thiazole (B1198619) Ring: The introduction of lipophilic substituents, such as butylidene and benzylic amines, at the C4 and C5 positions of the thiazole ring has been shown to enhance cytotoxicity. Conversely, adding a methyl group at these positions tends to decrease potency. nih.gov

Modifications at the 2-Amino Group: The nature of the substituent at the 2-amino position is critical. For instance, replacing a 2-acetylamino group with an alkylamino group can lead to a significant drop in cell-based activity. nih.gov In contrast, incorporating a 2-(dialkylamino)ethylurea moiety can maintain potent antiproliferative activity. nih.gov

Aromatic and Heterocyclic Moieties: The addition of various aromatic and heterocyclic rings can significantly influence anticancer activity. For example, derivatives with a methoxy (B1213986) group on a pyridine (B92270) ring have shown increased antiproliferative effects. nih.gov Pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibited potent, broad-spectrum anti-cancer activities. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, this compound and its derivatives have emerged as a significant class of antimicrobial agents. dntb.gov.ua The 2-aminothiazole scaffold is a core component of several clinically used antibiotics, including third-generation cephalosporins like Cefdinir. ekb.egresearchgate.net Research has demonstrated that derivatives of this structure exhibit a broad spectrum of activity against various bacterial and fungal pathogens. mdpi.com

Studies have shown that certain 2-amino-5-thiol-1,3,4-thiadiazole derivatives possess moderate to good activity against Gram-positive bacteria and low to moderate activity against Gram-negative bacteria. uobaghdad.edu.iq Other synthesized 2-aminothiazole derivatives have been tested against a panel of microbes including Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungi Candida albicans and Cryptococcus neoformans. ekb.eg The incorporation of moieties like 1,3,4-oxadiazole-2-thiol (B52307) has been shown to yield high antibacterial activity. ekb.eg Furthermore, isosteric replacement of the thiazole ring with an oxazole (B20620) has been investigated as a strategy to improve physicochemical properties and antimicrobial potency, particularly against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Spectrum of 2-Aminothiazole Derivatives

Compound Type Target Microorganism Type Activity Level Reference
2-amino-5-thiol-1,3,4-thiadiazole derivatives Gram-positive bacteria Bacteria Moderate to Good uobaghdad.edu.iq
2-amino-5-thiol-1,3,4-thiadiazole derivatives Gram-negative bacteria Bacteria Low to Moderate uobaghdad.edu.iq
1,3,4 oxadiazole -2 thiol derivative Staphylococcus aureus Bacteria High ekb.eg
1,3,4 oxadiazole -2 thiol derivative Candida albicans Fungus Active ekb.eg
1,3,4 oxadiazole -2 thiol derivative Cryptococcus neoformans Fungus Active ekb.eg
N-oxazolyl-carboxamides Mycobacterium tuberculosis Bacteria High nih.gov

Anti-inflammatory Activity

Thiazole-containing compounds have been recognized for their anti-inflammatory properties. mdpi.commdpi.comwjpmr.com This activity is often mediated through the inhibition of key enzymes involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Thiazole derivatives have been specifically investigated as inhibitors of COX-1 and COX-2. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily involved in inflammation, while COX-1 is associated with maintaining gastric mucosal integrity. sciepub.com

Studies on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have evaluated their inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov Certain derivatives were identified as potent and selective inhibitors of the COX-2 enzyme. For example, one unsubstituted derivative showed 88.5% inhibition of COX-2 at a 10 μM concentration. nih.gov Other research on 4-substituted thiazole analogues also identified compounds that are highly selective inhibitors of COX-2, with IC50 values in the nanomolar range. nih.gov

Compound TypeEnzymeInhibitory ActivityReference
2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (unsubstituted)COX-288.5% inhibition at 10 µM nih.gov
2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (unsubstituted)COX-160.9% inhibition at 10 µM nih.gov
4-Substituted thiazole analogues of indomethacinCOX-2Selective inhibition with IC50 values as low as 0.3 nM nih.gov

Modulation of 5-Lipoxygenase (5-LOX) Activity

Derivatives of 2-aminothiazole have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pivotal lipid mediators in various immune and inflammatory reactions. The inhibition of 5-LOX is a validated therapeutic target for inflammatory diseases.

Structure-activity relationship (SAR) studies have been conducted to optimize the 2-aminothiazole scaffold for 5-LOX inhibition. These studies have led to the development of lead compounds with high potency. For instance, bioisosteric replacement and the introduction of novel functionalities at various positions of the 2-aminothiazole ring have yielded compounds with significant inhibitory activity. Two such optimized leads, ST-1853 and ST-1906, have demonstrated high potency with IC50 values in the nanomolar range in intact polymorphonuclear leukocytes, along with specificity and a non-cytotoxic profile.

Furthermore, chalcogen-containing derivatives, such as 4-(4-benzylphenyl)thiazol-2-amine (ARM1), have been shown to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H) and also block 5-LOX activity in leukocytes. This dual inhibition presents a novel strategy for modulating the production of pro-inflammatory mediators.

Mechanistic Insights into Anti-inflammatory Action (Redox and Non-Redox Pathways)

The anti-inflammatory effects of 5-aminothiazole derivatives are mediated through various mechanistic pathways, involving both redox and non-redox processes. A primary mechanism is the modulation of the arachidonic acid cascade, which involves key enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). Thiazole derivatives have demonstrated the ability to block 5-LOX and COX-2, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Beyond the arachidonic acid pathway, the anti-inflammatory action of these compounds extends to the modulation of downstream signaling pathways. These include the JAK-STAT, MAPK, and JNK pathways, which are crucial in the cellular response to inflammatory stimuli. Additionally, thiazole derivatives can influence the activity of transcription factors such as NF-κB and Nrf2, and modulate the levels of pro-inflammatory cytokines like TNF-α. The ability to interfere with these multiple signaling cascades underscores the comprehensive anti-inflammatory potential of the 5-aminothiazole scaffold.

Antioxidant Activity

Derivatives of this compound exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate oxidative stress-related enzymes.

The radical scavenging potential of 5-aminothiazole derivatives has been extensively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Several studies have reported the synthesis of novel 5-aminothiazole derivatives and their subsequent evaluation for DPPH radical scavenging activity. For example, a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives showed significant radical scavenging potential, with some compounds exhibiting IC50 values comparable to the standard antioxidant ascorbic acid. The presence of electron-donating substituents on the aromatic rings of these derivatives was found to enhance their DPPH activity.

In another study, novel aminothiazole derivatives bearing various phenyl substituents were synthesized and tested for their antioxidant capacity. Compounds with 4-fluorophenyl and 4-phenyl substituents demonstrated very high DPPH radical-scavenging ability.

DPPH Radical Scavenging Activity of Selected 5-Aminothiazole Derivatives
CompoundSubstituentIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Compound 6ap-hydroxyl14.9Ascorbic AcidN/A
Compound 6ep-hydroxyl15.0

Some thiazole derivatives have been shown to possess superoxide (B77818) dismutase (SOD)-mimetic activity. SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. A study on a synthesized thiazole compound demonstrated its ability to increase pancreatic superoxide dismutase (SOD) activity, suggesting its potential to mitigate oxidative stress by enhancing the endogenous antioxidant defense system. ijpsjournal.com

The antioxidant action of 5-aminothiazole derivatives is rooted in their chemical structure. The mechanism of DPPH radical scavenging is often based on either a hydrogen-atom transfer (HAT) or a single-electron transfer (SET) process. eurekaselect.com The thiazole ring and its substituents can donate a hydrogen atom or an electron to stabilize free radicals.

Mechanistic studies have also revealed that in some aminothiazole derivatives, an initially formed nitrogen-centered radical can transform into a more stable sulfur-centered radical, which contributes to their radical scavenging ability. This delocalization of the radical enhances the antioxidant potential of the molecule. The presence of electron-donating groups on the aromatic substituents further facilitates this process, leading to more potent antioxidant activity.

Other Reported Biological Activities

The versatile 5-aminothiazole scaffold has been incorporated into molecules exhibiting a wide range of other biological activities, highlighting its importance in drug discovery.

Antiviral: Novel aminothiazole derivatives have shown promising antiviral activity. For instance, a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. nih.gov

Anticonvulsant: Thiazole derivatives have been investigated for their anticonvulsant properties. nih.govbiointerfaceresearch.com For example, 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives have been synthesized and shown to protect against pentylenetetrazole (PTZ) and maximal electroshock (MES) induced convulsions in mice. nih.gov

Antidiabetic: Thiazole-containing compounds, particularly thiazolidinediones like pioglitazone (B448) and rosiglitazone, are well-known for their antidiabetic effects. nih.govrasayanjournal.co.in Newer synthesized thiazole derivatives have also shown potential by inhibiting enzymes like α-glucosidase and α-amylase, and by restoring pancreatic insulin (B600854) secretion. ijpsjournal.comrjptonline.org

Antihypertensive: Certain thiazole derivatives bearing a pyrazole (B372694) moiety have exhibited good antihypertensive α-blocking activity with low toxicity when compared to minoxidil. clockss.org

Antileishmanial: A series of aminothiazoles have been synthesized and screened for their efficacy against visceral leishmaniasis. nih.gov Several compounds showed potent in vitro activity at sub-micromolar concentrations against Leishmania donovani. nih.gov

Anti-prion: 2-Aminothiazoles have been identified as a promising class of compounds with anti-prion activity. nih.gov They have been shown to reduce the levels of the misfolded, infectious isoform of the prion protein (PrPSc) in cell-based assays. nih.gov

Psychotropic, Anti-allergic, Pesticidal, Antiprotozoal, Antipyretic, Analgesic, and Antiurease Activities: The 2-aminothiazole scaffold has been associated with a broad range of other pharmacological effects, including psychotropic, anti-allergic, pesticidal, antiprotozoal, antipyretic, and analgesic activities, as reported in various screening studies. nih.govsemanticscholar.org While specific data for this compound in each of these areas is not extensively detailed in the provided context, the general activity of the aminothiazole class suggests the potential for derivatives of this compound to be active in these areas as well.

Comprehensive Mechanisms of Action at the Molecular Level

The pharmacological effects of this compound and its derivatives are underpinned by a variety of interactions at the molecular level. These interactions range from the formation of stable covalent bonds with specific amino acid residues in proteins to the establishment of intricate networks of non-covalent interactions, such as hydrogen bonds and electrostatic forces. Such interactions ultimately dictate the specific molecular targets and biological pathways that are modulated by this class of compounds.

Covalent Bond Formation with Cysteine Residues in Proteins

The thiol group (-SH) of cysteine is a potent nucleophile and is often involved in the catalytic cycles of enzymes. The reactivity of this group makes it a prime target for covalent modification by electrophilic compounds. The thiol group of this compound itself can potentially participate in disulfide bond formation with cysteine residues in proteins under oxidizing conditions, a common post-translational modification that can alter protein structure and function nih.gov.

While direct evidence for covalent bond formation between this compound and cysteine residues is not extensively documented in the reviewed literature, the inherent reactivity of the thiol group suggests this as a plausible mechanism of action for some of its derivatives. Cysteine residues are known to be targets for a variety of chemical modifications that can have significant functional and conformational consequences nih.govexplorationpub.comresearchgate.net. The modification of cysteine residues is a strategy employed by a number of drugs and is a key mechanism in various biological processes, including signal transduction and redox regulation explorationpub.com.

Roles of Hydrogen Bonding and Electrostatic Interactions

Non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, play a crucial role in the mechanism of action of this compound derivatives. The 2-aminothiazole scaffold is rich in hydrogen bond donors (the amino group) and acceptors (the thiazole nitrogen), allowing for the formation of stable interactions with protein targets.

Studies on the crystal structures of various 2-aminothiazole derivatives have revealed extensive hydrogen-bonding networks uq.edu.auresearchgate.netsoton.ac.uk. A common motif observed is the formation of dimers through hydrogen bonds between the 2-amino group and the heterocyclic nitrogen atom of an adjacent molecule uq.edu.ausoton.ac.uk. This inherent capacity for hydrogen bonding is critical for the interaction of these compounds with the amino acid residues in the binding sites of their target proteins. For instance, in thiazole-containing amino acid residues, a semi-extended conformation is stabilized by an intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the thiazole ring bohrium.com. Molecular modeling studies of 2-aminothiazole derivatives have also indicated the importance of hydrogen bonding interactions with specific residues, such as threonine, in the binding site of their targets researchgate.net.

Interactions with Specific Molecular Targets and Biological Pathways

Research has identified several specific molecular targets for this compound derivatives, leading to the modulation of various biological pathways. A prominent target for this class of compounds is the enzyme family of carbonic anhydrases, as well as various protein kinases.

Carbonic Anhydrase Inhibition:

Derivatives of the closely related 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been shown to be potent inhibitors of human carbonic anhydrase (CA) isozymes, particularly hCA-I and hCA-II documentsdelivered.comnih.govnih.gov. These enzymes play a critical role in processes such as pH regulation and CO2 transport frontiersin.org. The inhibitory activity of these compounds is often significantly greater than that of the parent compound and can be comparable to or even exceed that of the clinically used inhibitor acetazolamide (B1664987) nih.govnih.gov. Thiazole derivatives containing a morpholine (B109124) moiety have also been identified as inhibitors of bovine carbonic anhydrase-II rsc.org.

Inhibition of Carbonic Anhydrase Isozymes by Aminothiadiazole Sulfonamide Derivatives
Compound TypeTarget IsozymeObserved EffectReference
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA-IIC50 values in the range of 3.25 to 4.75 µM for hydratase activity. nih.gov
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA-IIIC50 values in the range of 0.055 to 2.6 µM for hydratase activity. More potent inhibitors than the parent compound and acetazolamide. nih.gov
Amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamidehCA-IIPreferentially inhibited hCA-II with greater potency than the parent inhibitor. nih.gov
Morpholine derived thiazolesBovine CA-IIDemonstrated inhibitory potential with a Ki value of 9.64 ± 0.007 μM for the most potent compound. rsc.org

Protein Kinase Inhibition:

The 2-aminothiazole scaffold is a key structural feature in a number of potent and selective protein kinase inhibitors nih.govrsc.org. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer rsc.orgnih.gov. Derivatives of 2-aminothiazole have been developed as inhibitors for a range of kinases, including:

Aurora Kinases: Aminothiazole-based compounds have been developed as specific inhibitors of Aurora kinases, which are key regulators of mitosis nih.gov.

Src Family Kinases: Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, contains a 2-aminothiazole moiety mdpi.com.

c-Jun N-terminal Kinase (JNK): A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel inhibitors of JNK researchgate.net.

Checkpoint Kinase 1 (Chk1): 2-Pyridylamino-thiazoles are a class of ATP-competitive inhibitors of Chk1, a crucial component of the DNA damage response pathway mdpi.com.

Hec1/Nek2: Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been designed as highly active inhibitors of Hec1/Nek2, which are involved in mitotic progression mdpi.comnih.gov.

Examples of Protein Kinases Targeted by 2-Aminothiazole Derivatives
Target KinaseCompound ClassSignificance of TargetReference
Aurora KinasesAminothiazolesKey regulators of mitosis; implicated in various cancers. nih.gov
Src Family KinasesAminothiazole derivative of dasatinibInvolved in cell proliferation, survival, and migration. mdpi.com
c-Jun N-terminal Kinase (JNK)2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesPlays a role in stress responses, apoptosis, and inflammation. researchgate.net
Checkpoint Kinase 1 (Chk1)2-Pyridylamino-thiazolesEssential for the DNA damage response. mdpi.com
Hec1/Nek2Acylated 4-aryl-N-arylcarbonyl-2-aminothiazolesInvolved in the regulation of mitotic progression. mdpi.comnih.gov

Other Molecular Targets:

In addition to carbonic anhydrases and protein kinases, derivatives of 5-aminothiazole have been found to interact with other novel molecular targets. For example, a series of 5-aminothiazole-based ligands have been identified as potent modulators of the protein-protein interaction functions of prolyl oligopeptidase (PREP), while having only weak inhibitory effects on its proteolytic activity nih.gov. This highlights the potential for aminothiazole derivatives to act as allosteric modulators, opening up new avenues for therapeutic intervention. Furthermore, aminothiazole compounds have been reported to act as ligands for estrogen receptors and as adenosine (B11128) receptor antagonists nih.gov.

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of aminothiazole derivatives reveals characteristic vibrational bands that confirm their structural integrity. For instance, in derivatives of 2-amino-5-methylthiazole (B129938), the presence of an amine (NH2) group is confirmed by absorption bands around 3364 cm⁻¹. nih.gov The C=N stretching vibration within the thiazole (B1198619) ring typically appears in the region of 1620-1514 cm⁻¹. rsc.org In more complex structures incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety, the imine (–CH=N–) linkage shows a characteristic band between 1584 and 1603 cm⁻¹. nih.gov

Studies on related compounds like 2-amino-4-methylthiazole (B167648) have been conducted using matrix isolation FT-IR spectroscopy to analyze its structure and photochemistry. semanticscholar.orgnih.gov This technique, combined with theoretical calculations, helps in assigning the observed vibrational modes. semanticscholar.org The analysis of 2-aminothiazole-4-carboxylic acid photoproducts also heavily relies on FT-IR to identify new molecules formed during the reaction. mdpi.com

Table 1: Representative FT-IR Vibrational Frequencies for Aminothiazole Derivatives

Wavenumber (cm⁻¹) Assignment Reference
~3364 N-H stretch (Amine) nih.gov
1620 - 1514 C=N stretch (Thiazole ring) rsc.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR: In the ¹H NMR spectra of aminothiazole derivatives, the chemical shifts of protons provide valuable structural clues. For example, in a derivative of 2-amino-5-methylthiazole, the protons of the amine group (NH₂) can appear as a broad singlet at around 7.17 ppm, which is exchangeable with D₂O. rsc.org The thiazole ring proton often appears as a singlet around 7.55 ppm. rsc.org In derivatives where the amine group is part of a larger Schiff base structure, the imine proton (–CH=N–) can be observed as a singlet at approximately 8.61 ppm. nih.gov The thiol (SH) proton in related thiol-containing heterocycles is typically found further downfield, for instance, at around 13.01 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum gives insight into the carbon framework of the molecule. For 2-amino-4-methyl-thiazole, the carbon atoms of the thiazole ring show signals at approximately 169.2 (C2-amine), 153.4 (C4), and 111.1 (C5) ppm. rsc.org In other 4-phenyl-2-aminothiazole derivatives, the C2 carbon attached to the amino group resonates around 168.8 ppm, while the C4 and C5 carbons appear at approximately 150.3 ppm and 102.0 ppm, respectively. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Aminothiazole Derivatives

Proton Chemical Shift (δ, ppm) Solvent Reference
Thiazole-H ~6.93 - 7.55 DMSO-d₆ rsc.org
NH₂ ~7.17 (broad) DMSO-d₆ rsc.org
SH ~13.01 - 13.05 DMSO-d₆ nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for Aminothiazole Derivatives

Carbon Chemical Shift (δ, ppm) Solvent Reference
C2 (C-NH₂) ~169.2 DMSO-d₆ rsc.org
C4 ~153.4 DMSO-d₆ rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of various 5-aminothiazole-2-thiol derivatives, the mass spectra typically show a prominent M+1 peak, corresponding to the protonated molecular ion, which confirms the molecular formula. nih.gov This technique is instrumental in verifying the successful synthesis of target compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 2-aminothiazole (B372263) shows absorption maxima that are characteristic of its electronic structure. nist.gov The position and intensity of these absorption bands are influenced by the solvent and the specific substituents on the thiazole ring. This technique is useful for quantitative analysis and for studying the electronic properties of the compound.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound. For a series of 2-amino-5-methylthiazole derivatives, the experimentally found percentages of C, H, and N were in close agreement with the calculated values, typically within a ±0.4% deviation, thus verifying their composition. nih.govnih.gov

Table 4: Example of Elemental Analysis Data for a 5-Aminothiazole Derivative (C₁₆H₁₆N₄O₃S₂)

Element Calculated (%) Found (%) Reference
C 51.12 51.05 nih.gov
H 4.32 4.28 nih.gov

X-ray Diffraction (XRD) and Electron Microscopy (FESEM; EDX-Map) for Material Characterization

Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDX) mapping are employed to study the morphology and elemental distribution of materials, such as nanocatalysts used in the synthesis of 2-aminothiazoles. rsc.orgrsc.org FESEM images reveal the surface features and particle size, while EDX mapping confirms the presence and uniform distribution of elements like carbon, nitrogen, sulfur, iron, and silicon in the composite material. rsc.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability of a compound or material. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual material. DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions. For a magnetic nanocomposite used to catalyze aminothiazole synthesis, TGA showed weight loss in distinct temperature ranges, corresponding to the removal of water or organic solvents (120–200 °C) and the decomposition of organic functional groups (200–400 °C), confirming the thermal stability of the material. rsc.org

Theoretical and Computational Studies of 5 Aminothiazole 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules due to its favorable balance between computational cost and accuracy. DFT calculations for aminothiazole derivatives are typically performed using specific basis sets, such as B3LYP/6-31+G(d,p), to solve the Schrödinger equation and derive various molecular properties.

Optimization of Geometrical Structures and Derivation of Geometric Parameters

Table 1: Representative Calculated Geometrical Parameters for an Aminothiazole Derivative. (Note: This data is for a related aminothiazole derivative, not 5-Aminothiazole-2-thiol, and is intended to be illustrative of the outputs of such calculations.)

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.38 - 1.41-
C-N (thiazole)1.33 - 1.38-
C=N (thiazole)1.32 - 1.34-
C-S (thiazole)1.72 - 1.76-
C-N-C (thiazole)-108 - 112
C-S-C (thiazole)-88 - 92

Elucidation of Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are central to its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For aminothiazole derivatives, the HOMO is often localized on the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO can be distributed over the thiazole ring and any electron-withdrawing substituents. In one study of a bis(2-aminothiazolium) succinate (B1194679) succinic acid complex, the HOMO and LUMO energies were calculated to be -7.133 eV and -1.598 eV, respectively, resulting in an energy gap of 5.534 eV. ingentaconnect.com This relatively large energy gap suggests good stability for this particular compound. ingentaconnect.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminothiazole Derivative. (Note: This data is for a related aminothiazole derivative, not this compound.)

OrbitalEnergy (eV)
HOMO-7.133
LUMO-1.598
Energy Gap (ΔE)5.534

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.

In studies of aminothiazole-derived Schiff bases, the negative electrostatic potential is typically located on nitrogen and oxygen atoms, indicating these as likely sites for protonation and coordination with electrophiles. conicet.gov.ar Conversely, the hydrogen atoms of the amino group and the thiazole ring often exhibit a positive potential, making them susceptible to nucleophilic attack.

Determination of Global Reactivity Parameters (e.g., Energy Gap, Sensitivity)

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.

Chemical Softness (S): 1 / (2η). The reciprocal of hardness.

Electrophilicity Index (ω): χ2 / (2η). A measure of the ability to accept electrons.

For the bis(2-aminothiazolium) succinate succinic acid complex, the calculated chemical hardness was 2.7671 eV and the electronegativity was 4.366 eV. ingentaconnect.com These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Representative Global Reactivity Parameters for an Aminothiazole Derivative. (Note: This data is for a related aminothiazole derivative, not this compound.)

ParameterValue (eV)
Ionization Potential (I)7.133
Electron Affinity (A)1.598
Electronegativity (χ)4.366
Chemical Hardness (η)2.767
Chemical Softness (S)0.181
Electrophilicity Index (ω)3.443

Application of Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, ρ is typically large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions), ρ is smaller and ∇²ρ is positive.

While specific QTAIM studies on this compound are not prevalent, research on other thiazole derivatives has utilized this method to characterize intramolecular and intermolecular interactions, such as hydrogen bonds and other non-covalent contacts that are crucial for crystal packing and molecular recognition. tandfonline.com For instance, in two novel thiazole derivatives, QTAIM was used to characterize the nature and magnitude of non-covalent interactions, finding that C-H···O hydrogen bonds were stronger than other non-covalent interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that encode structural, physicochemical, and electronic features of the molecules and then using statistical methods to correlate these descriptors with the observed activity.

QSAR studies have been conducted on various series of 2-aminothiazole (B372263) derivatives to understand the structural requirements for their biological activities, such as anticancer and enzyme inhibitory effects. rsc.org These studies typically involve the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of 2-aminothiazole derivatives with Hec1/Nek2 inhibitory activity, a QSAR model was developed that included descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). rsc.org The statistical quality of this model was indicated by a high coefficient of determination (R²) of 0.8436 and a good cross-validated R² (Q²LOO) of 0.7965. rsc.org Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Molecular Docking and Simulation Studies for Target Interactions

Molecular docking and simulation studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. These in silico techniques provide critical insights into the molecular basis of interaction, guiding the design and optimization of new therapeutic agents. Derivatives of the 2-aminothiazole scaffold, to which this compound belongs, have been extensively studied against a variety of biological targets.

Docking studies on 2-aminothiazole derivatives have revealed their potential to inhibit various enzymes by fitting into their active sites and forming key interactions. For instance, derivatives have been docked against oxidoreductase enzymes, which are involved in cellular redox homeostasis. asianpubs.org These studies show binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org Another significant target is the UDP-N-acetylmuramate/l-alanine ligase, an essential enzyme in bacterial cell wall synthesis. researchgate.net Docking simulations against this enzyme have demonstrated that compounds with specific substitutions, such as hydroxyl groups on a benzene (B151609) ring, can achieve strong binding affinities, with reported values as high as -7.6 kcal/mol. researchgate.net

The anticancer potential of this scaffold has also been explored computationally. Targeting the Hec1/Nek2 protein complex, which is crucial for cell proliferation, has been a key strategy. nih.gov Molecular docking studies of 2-aminothiazole derivatives into the active site of Hec1/Nek2 have helped in understanding the key interactions necessary for inhibition and have guided the design of new lead molecules. nih.gov Furthermore, these compounds have been evaluated as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme pivotal in inflammatory pathways. nih.govlaccei.org

The interactions typically observed in these docking studies involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking. The amino group and the thiazole ring's nitrogen and sulfur atoms frequently act as hydrogen bond donors or acceptors, anchoring the ligand within the protein's active site. For example, in studies targeting COX-1, the residue Arg 120 was identified as a key interaction point responsible for the activity of thiazole-based compounds. mdpi.com Molecular dynamics (MD) simulations are often employed post-docking to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

Table 1: Summary of Molecular Docking Studies on Aminothiazole Derivatives
Protein TargetProtein Data Bank (PDB) IDTherapeutic AreaReported Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Oxidoreductase (Tyrosinase)3NM8Antioxidant-3.62 to -6.64Not Specified asianpubs.org
UDP-N-acetylmuramate/l-alanine ligaseNot SpecifiedAntibacterialUp to -7.6Not Specified researchgate.net
Hec1/Nek2 Protein KinaseNot SpecifiedAnticancerNot SpecifiedNot Specified nih.gov
Cyclooxygenase-1 (COX-1)Not SpecifiedAnti-inflammatoryNot SpecifiedArg 120 mdpi.com
Arachidonate 5-Lipoxygenase (5-LOX)Not SpecifiedAnti-inflammatoryNot SpecifiedNot Specified nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms, stability, and electronic properties of molecules like this compound. These theoretical studies provide a molecular-level understanding of chemical transformations, tautomeric equilibria, and reactivity.

A key area of investigation for aminothiazoles is tautomerism, where the molecule can exist in different isomeric forms through proton migration. For the related 2-amino-4-methylthiazole (B167648), DFT calculations have been used to explore the potential tautomers and their relative stabilities. nih.gov Such studies reveal that the most stable form is typically the amino tautomer, stabilized by the aromaticity of the five-membered ring. nih.gov These calculations help in understanding which tautomer is likely to be present under specific conditions and which form will participate in a chemical reaction.

DFT calculations are also employed to explore the optimized geometrical structures and electronic properties of aminothiazole derivatives. royalsocietypublishing.org By calculating frontier molecular orbitals (HOMO and LUMO), researchers can predict the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. royalsocietypublishing.org Furthermore, Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. royalsocietypublishing.org

These computational methods can also map out entire reaction pathways, for instance, in the synthesis of thiazole rings or their subsequent functionalization. Halogenation of 2-aminothiazoles, which proceeds via an addition-elimination mechanism, can be modeled to understand the energetics of the transition states and intermediates. jocpr.com Similarly, the mechanisms of photocatalyzed reactions of aminothiazoles have been investigated, identifying various bond cleavage and rearrangement pathways that lead to different photoproducts. nih.gov

In Silico Prediction of Biological Activities

In silico methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for predicting the biological activities of chemical compounds and for designing new molecules with enhanced potency. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Numerous QSAR studies have been conducted on 2-aminothiazole derivatives for a wide range of biological targets. mdpi.com For example, a QSAR model was developed for a series of 2-aminothiazole derivatives targeting the Hec1/Nek2 protein for anticancer activity. nih.gov The model identified key molecular descriptors, such as spatial autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA), that significantly influence the inhibitory activity. nih.gov Such models not only predict the activity of new, untested compounds but also provide insights into the structural features required for potency.

Another study focused on developing a predictive QSAR model for 2-aminothiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders. nih.gov This model, built using an Artificial Neural Network (ANN), showed high accuracy and predictive power, enabling the virtual screening and design of new potential inhibitors. nih.gov Similarly, QSAR studies have been applied to aminothiazole derivatives as Aurora kinase inhibitors for breast cancer treatment, identifying descriptors related to atomic volume, charges, and electronegativity as crucial for activity. acs.org

Table 2: Summary of In Silico Activity Prediction Studies for Aminothiazole Scaffolds
Predicted ActivityTarget/DiseaseComputational MethodKey Findings/DescriptorsReference
AnticancerHec1/Nek2 InhibitionQSARDescriptors ATSC1i, MATS8c, RPSA influence activity. nih.gov
AnticancerAurora Kinase InhibitionQSARDescriptors PSA, EstateVSA5, MoRSEP3 are important. acs.org
Anti-inflammatory5-Lipoxygenase Inhibition2D-QSARModel showed good correlation for predicting 5-LOX inhibition. laccei.org
Anti-metabolic disorder11β-HSD1 InhibitionQSAR (ANN)Model developed with high accuracy (R² = 0.9482). nih.gov
Drug-likenessGeneralADME PredictionDesigned molecules exhibited good predicted oral absorption. nih.gov
Anti-inflammatoryGeneralPASSPredicted good anti-inflammatory potential based on structure. mdpi.com

Applications of 5 Aminothiazole 2 Thiol Beyond Therapeutic Fields

Materials Science Applications

The dual functionality of 5-Aminothiazole-2-thiol, with its reactive amino and thiol groups, makes it a versatile building block in materials science for modifying and enhancing the properties of various materials.

Functionalization of Polymeric Materials

While direct studies detailing the functionalization of polymeric materials specifically with this compound are not extensively documented in the reviewed literature, the broader class of aminothiazole derivatives has been successfully used to modify polymers. For instance, 2-aminothiazole (B372263) and its derivatives have been grafted onto polyvinyl chloride (PVC), and these functionalized polymers have been used to create nanocomposites with metal nanoparticles, demonstrating enhanced photostability and antimicrobial properties researchgate.net. The amino group on the thiazole (B1198619) ring allows for covalent attachment to polymer backbones, introducing new functionalities. Given its structure, this compound could similarly be employed to introduce both amino and thiol functionalities onto polymer surfaces, potentially enhancing their chelating abilities for heavy metal removal or providing sites for further chemical modifications.

Functionalization of Nanoparticles via Thiol-Metal Coordination

The thiol group (-SH) in this compound exhibits a strong affinity for the surfaces of noble metals such as gold (Au) and silver (Ag). This affinity allows the molecule to act as a capping or stabilizing agent in the synthesis of nanoparticles or to functionalize pre-synthesized nanoparticles. This surface modification is crucial for preventing aggregation and for imparting specific chemical properties to the nanoparticles for various applications.

The coordination of the thiol group to the metal surface forms a stable metal-sulfur bond, creating a self-assembled monolayer. While specific studies on this compound are limited, the general principles of using thiol-containing organic molecules for nanoparticle functionalization are well-established. This functionalization can render nanoparticles water-soluble, which is essential for many biological and sensing applications acs.org. Furthermore, the presence of the amino group on the thiazole ring provides a handle for further conjugation with other molecules, such as biomolecules or fluorescent probes researchgate.net.

Table 1: General Characteristics of Thiol-Functionalized Noble Metal Nanoparticles

FeatureDescription
Binding Mechanism Covalent-like coordination between the sulfur atom of the thiol group and the metal surface atoms (e.g., Au-S, Ag-S).
Effect on Stability Prevents aggregation of nanoparticles in solution by providing steric and/or electrostatic repulsion.
Surface Functionality The exposed part of the molecule (in this case, the aminothiazole group) imparts new chemical properties to the nanoparticle surface.
Potential for Bio-conjugation The free amino group can be used for covalent attachment of proteins, DNA, and other biomolecules.

Development of Chemical Sensors (e.g., for Specific Metal Ions like Pt(II))

The ability of the heteroatoms (nitrogen and sulfur) in the this compound ring system to chelate with metal ions makes it a promising candidate for the development of chemical sensors. While direct application of this compound as a sensor for Pt(II) is not detailed in the available literature, related aminothiazole compounds have been utilized in sensor development.

For example, multi-walled carbon nanotubes have been chemically modified with 2-aminothiazole to create an electrochemical sensor for the sensitive and selective determination of uranyl ions rsc.org. The mechanism of sensing in such systems relies on the coordination of the target metal ion with the amine and thiol groups on the functionalized material, leading to a detectable change in an electrochemical or optical signal rsc.org. The lone pair electrons on the nitrogen and sulfur atoms of this compound can form stable complexes with various metal ions, suggesting its potential for similar sensing applications rsc.orgacs.org. The development of such sensors is critical for environmental monitoring and industrial process control.

Catalysis in Organic Synthesis

Currently, there is a lack of available scientific literature describing the direct application of this compound as a catalyst in organic synthesis. Research in the field has predominantly focused on the synthesis of aminothiazole derivatives themselves, often employing various catalysts, rather than utilizing aminothiazoles as catalysts organic-chemistry.orgnii.ac.jp. The structural features of this compound, such as the basic amino group and the acidic thiol group, could potentially allow it to act as a bifunctional organocatalyst in certain reactions. However, further research is required to explore and validate this potential application.

Applications in Dyes and Films

The 2-aminothiazole moiety is a well-known precursor in the synthesis of azo dyes nih.goviosrjournals.orgresearchgate.net. The primary amino group at the 5-position of this compound can be readily diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes. These dyes are known for their vibrant colors and good fastness properties on synthetic fibers like polyester iosrjournals.orgscispace.com.

The general synthetic route involves treating the aminothiazole with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or an aromatic amine, to form the azo dye nih.govscispace.com. The color of the resulting dye can be tuned by varying the substituents on both the thiazole ring and the coupling component nih.gov. While specific examples of dyes synthesized directly from this compound are not extensively detailed, the chemical principles for its use as a diazo component are well-established for the broader class of aminothiazoles researchgate.netmdpi.comnih.gov.

Table 2: General Properties of Azo Dyes Derived from Aminothiazole Precursors

PropertyDescription
Color Range Typically yellow, orange, red, to blue, depending on the molecular structure.
Synthesis Method Diazotization of the amino group followed by azo coupling.
Fiber Affinity Generally good affinity for synthetic fibers such as polyester.
Fastness Properties Often exhibit good to excellent light, washing, and sublimation fastness.
Chromophore The -N=N- (azo) group linked to the thiazole ring and the coupling component.

Corrosion Inhibition Mechanisms

Thiazole and thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel, aluminum, and copper, particularly in acidic media mocedes.orgresearchgate.netekb.egmdpi.commdpi.comijrdo.orgijrdo.org. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption of this compound onto a metal surface can occur through several interaction modes:

Chemisorption: The presence of heteroatoms (N and S) with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms mocedes.org. The thiol group, in particular, can form strong covalent bonds with metal surfaces.

Physisorption: In acidic solutions, the aminothiazole molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

Pi-Electron Interactions: The aromatic thiazole ring can interact with the metal surface through its π-electrons.

Once adsorbed, the inhibitor molecules displace water and aggressive ions from the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies on related compounds have shown that they act as mixed-type inhibitors ekb.egmdpi.com. The efficiency of inhibition typically increases with the concentration of the inhibitor, as this leads to greater surface coverage researchgate.netmocedes.org.

Table 3: Factors Influencing the Corrosion Inhibition Efficiency of Thiazole Derivatives

FactorInfluence on Inhibition
Concentration Higher concentration generally leads to increased surface coverage and higher inhibition efficiency.
Molecular Structure The presence of heteroatoms (N, S), π-electrons, and the overall electron density of the molecule influence the strength of adsorption.
Metal Type The nature of the metal and its surface characteristics affect the adsorption process.
Corrosive Medium The type of acid and its concentration can influence the inhibitor's performance and adsorption mechanism.
Temperature Inhibition efficiency may decrease at higher temperatures due to desorption of the inhibitor from the metal surface.

Challenges and Future Directions in 5 Aminothiazole 2 Thiol Research

Optimization of Synthetic Pathways for Improved Yield and Purity

Future research in this area will likely focus on several key aspects of optimization:

Reaction Conditions: Systematic investigation into parameters such as temperature, reaction time, and solvent systems can lead to significant improvements. For instance, moving from traditional reflux conditions to controlled heating can minimize the formation of by-products.

Catalysis: The exploration of novel catalysts could accelerate reaction rates and improve selectivity. This includes both homogeneous and heterogeneous catalysts that can be easily recovered and reused, contributing to both cost-effectiveness and sustainability.

Purification Techniques: Developing more efficient purification protocols is crucial. Traditional methods like recrystallization or column chromatography can be time-consuming and lead to product loss. The adoption of modern techniques such as preparative high-performance liquid chromatography (HPLC) could yield highly pure compounds more effectively.

One-Pot Syntheses: Designing multi-component, one-pot reactions, a strategy that has been successful for other thiazole (B1198619) derivatives, could streamline the synthesis of 5-Aminothiazole-2-thiol derivatives. rsc.orgbepls.com This approach reduces the number of intermediate isolation steps, saving time, resources, and minimizing waste.

Development of Greener and More Sustainable Synthetic Protocols

In line with the global shift towards environmentally responsible chemical manufacturing, a major future direction for this compound research is the development of green synthetic methodologies. Conventional organic synthesis often relies on volatile organic solvents and hazardous reagents, posing environmental and safety concerns.

Green chemistry principles offer a roadmap for developing more sustainable protocols. nih.gov Key areas of development include:

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in organic chemistry. bepls.com These techniques can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions.

Green Solvents: Replacing traditional hazardous solvents with environmentally benign alternatives like water, glycerol, or ionic liquids is a critical goal. rsc.orgorgchemres.org Research into the solubility and reactivity of this compound precursors in these solvents is a necessary step.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are inherently more sustainable. This involves designing reactions that minimize the formation of waste products.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiazole Synthesis
ParameterConventional MethodsGreener Alternatives
Energy SourceTraditional heating (e.g., oil bath)Microwave irradiation, Ultrasonication
SolventsVolatile organic compounds (e.g., chloroform, DMF)Water, Ethanol (B145695), Glycerol, Ionic Liquids, Solvent-free conditions
Reaction TimeHours to daysMinutes to hours
Waste GenerationOften significant due to by-products and solvent useMinimized through higher yields and recyclable catalysts/solvents

Addressing Challenges of Drug Resistance and Enhancing Specificity in Biological Applications

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov A significant challenge in modern medicine is the rise of drug resistance, particularly antimicrobial resistance (AMR). nbinno.comjchemrev.com Thiazole derivatives are being actively investigated as a promising tool to combat this threat. nih.govacs.org

Future research on derivatives of this compound in this context should focus on:

Novel Mechanisms of Action: Developing derivatives that act on new biological targets is crucial to bypass existing resistance mechanisms. nbinno.com Instead of targeting well-established pathways, new compounds could inhibit essential bacterial processes that are not targeted by current antibiotics.

Inhibition of Resistance Mechanisms: Some molecules can act as inhibitors of the mechanisms that bacteria use to evade antibiotics, such as efflux pumps which expel drugs from the cell. Derivatives of this compound could be designed to block these pumps, thereby restoring the efficacy of existing antibiotics.

Enhancing Specificity: A key challenge in drug development is achieving high specificity for the target (e.g., a bacterial enzyme) while minimizing effects on human cells, which reduces side effects. Structural modifications to the this compound scaffold can be systematically explored to improve target-specific interactions and reduce off-target toxicity.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While derivatives of the aminothiazole scaffold are known to possess a range of biological activities, a deep understanding of their mechanism of action at the molecular level is often lacking. nih.gov Elucidating these mechanisms is essential for rational drug design and optimization.

Future research must employ advanced techniques to uncover how these molecules function:

Target Identification and Validation: Identifying the specific protein or nucleic acid that a bioactive derivative of this compound interacts with is the first step. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.

Structural Biology: Once a target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the derivative bound to its target. This provides a detailed picture of the binding interactions and informs further design efforts.

Biophysical and Biochemical Assays: Quantitative assays are needed to measure the binding affinity and inhibitory potency of the compounds. For example, studies on other aminothiazole inhibitors have successfully characterized their interaction with enzymes like 5-lipoxygenase, defining them as a novel class of inhibitors with unique characteristics. nih.gov Such detailed mechanistic studies are a critical future direction for this compound derivatives.

Computational Design of Novel Derivatives with Tailored Properties

The integration of computational chemistry and molecular modeling has revolutionized drug discovery. nih.gov These in silico methods allow for the rapid screening of virtual libraries of compounds and the prediction of their biological activity, saving significant time and resources compared to traditional synthesis and testing. researchgate.net

For this compound, computational design will be a cornerstone of future research:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govrsc.org It can be used to screen potential derivatives of this compound against the active sites of enzymes or receptors, prioritizing those with the best predicted binding affinity for synthesis. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.denih.gov A robust QSAR model can predict the activity of newly designed derivatives before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound within the binding site of its target over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.gov

Table 2: Role of Computational Tools in Designing this compound Derivatives
Computational ToolFunctionApplication in Derivative Design
Molecular DockingPredicts binding mode and affinity of a ligand to a receptor.Virtual screening of potential derivatives to identify promising candidates for synthesis.
QSARCorrelates chemical structure with biological activity.Predicts the potency of new derivatives to guide structural modifications.
Molecular DynamicsSimulates the movement and interaction of molecules over time.Assesses the stability of the ligand-receptor complex and identifies key dynamic interactions.
ADME/Tox PredictionPredicts pharmacokinetic and toxicity profiles.Filters out candidates with poor drug-like properties early in the design phase.

Potential for Clinical Translation of Promising Derivatives

The ultimate goal of developing new bioactive molecules is their translation into clinical applications that can benefit human health. The journey from a promising compound in the laboratory to an approved drug is a long, complex, and highly regulated process. nih.gov While many thiazole-containing compounds have successfully navigated this path, significant challenges remain. mdpi.com

For a promising derivative of this compound, the path to clinical translation involves several critical stages:

Preclinical Development: Before any human testing, a compound must undergo extensive preclinical evaluation. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME), as well as comprehensive toxicology studies to assess its safety profile. wuxiapptec.com These studies are essential for determining the appropriate dosage and identifying potential risks.

Investigational New Drug (IND) Application: The data from preclinical studies are compiled into an IND application, which is submitted to regulatory authorities (such as the U.S. Food and Drug Administration) for approval to begin clinical trials in humans.

Clinical Trials: This phase involves three sequential stages:

Phase I: Small-scale trials focused on assessing the safety, dosage range, and side effects in a small group of healthy volunteers.

Phase II: Larger trials to evaluate the drug's effectiveness and further assess its safety in a group of patients with the target disease.

Phase III: Large-scale, multicenter trials to confirm its effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.

New Drug Application (NDA) and Approval: If the clinical trials demonstrate that the drug is safe and effective, an NDA is submitted to the regulatory authorities for review and potential market approval.

The successful clinical translation of a this compound derivative will depend on a multidisciplinary effort, combining expertise in synthetic chemistry, pharmacology, toxicology, and clinical medicine.

Q & A

Q. What are the optimal synthetic pathways for 5-Aminothiazole-2-thiol, and how can reaction yields be improved?

The synthesis of this compound typically involves cyclization and nucleophilic substitution reactions. For example, a reflux reaction with thiourea in absolute ethanol (12 hours) followed by recrystallization from ethanol yields the compound . Key parameters for optimization include:

  • Reaction time and temperature : Prolonged reflux ensures complete conversion.
  • Solvent selection : Polar solvents like ethanol enhance solubility of intermediates.
  • Purification : Recrystallization using ethanol or sodium bicarbonate washes improves purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., thiol S-H stretch near 2550 cm⁻¹) .
  • 1H-NMR : Confirms proton environments (e.g., amine protons at δ 5.0–6.0 ppm and thiazole protons at δ 7.0–8.0 ppm) .
  • Elemental Analysis : Validates stoichiometric composition (C, H, N, S percentages) .

Q. How should researchers handle storage and stability challenges for this compound?

  • Storage : Store in airtight containers at –20°C to prevent oxidation of the thiol group. Avoid prolonged exposure to light or moisture .
  • Degradation monitoring : Regularly analyze stored samples via TLC or HPLC to detect decomposition products (e.g., disulfide formation) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

  • Electron density distribution : Predicts reactive sites (e.g., nucleophilic thiol group) .
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with kinetic stability and redox behavior .
  • Thermochemical data : Validates experimental atomization energies with <3 kcal/mol deviation .

Q. What strategies resolve contradictions between experimental and computational data in reactivity studies?

  • Sensitivity analysis : Vary DFT parameters (e.g., exchange-correlation functionals) to assess robustness .
  • Experimental validation : Compare computed reaction pathways with kinetic studies (e.g., substituent effects on thiourea cyclization) .

Q. How does the thiol group influence the compound’s reactivity in heterocyclic synthesis?

The thiol group acts as:

  • A nucleophile : Participates in Michael additions or disulfide bond formation .
  • A directing group : Facilitates regioselective functionalization of the thiazole ring . Example: Reaction with 2-chloro-N-(thiazol-2-yl) acetamide under basic conditions (K₂CO₃) yields acetamide derivatives .

Q. What are emerging applications of this compound in pharmacological or materials research?

  • Pharmacology : Serves as a precursor for COX-1/2 inhibitors or benzothiazole-based antitumor agents .
  • Materials science : Functionalizes polymers or nanoparticles via thiol-metal coordination .

Methodological Notes

  • Contradiction handling : Cross-validate spectroscopic data with computational models to address discrepancies in reaction mechanisms .
  • Safety protocols : Always use fume hoods and personal protective equipment (PPE) due to the compound’s potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.